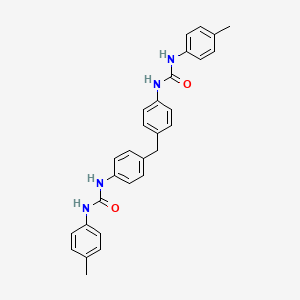

N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea)

CAS No.: 133336-92-2

Cat. No.: VC16992307

Molecular Formula: C29H28N4O2

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133336-92-2 |

|---|---|

| Molecular Formula | C29H28N4O2 |

| Molecular Weight | 464.6 g/mol |

| IUPAC Name | 1-(4-methylphenyl)-3-[4-[[4-[(4-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |

| Standard InChI | InChI=1S/C29H28N4O2/c1-20-3-11-24(12-4-20)30-28(34)32-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)33-29(35)31-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |

| Standard InChI Key | MVFNQVJAYJPMFQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) consists of a central methylenedi-phenylene group (–CH2–C6H4–) bridged between two urea moieties, each substituted with a 4-methylphenyl group. The urea functional groups (–NH–CO–NH–) contribute to hydrogen-bonding capabilities, which influence the compound’s solubility and crystallinity. The methyl substituents on the aromatic rings enhance hydrophobicity, a feature critical for its interactions in nonpolar environments.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H28N4O2 | |

| Molecular Weight | 464.6 g/mol | |

| CAS Registry Number | 133336-92-2 | |

| European Community Number | 429-380-1 | |

| DSSTox Substance ID | DTXSID60558971 |

Synonyms and Registry Identifiers

The compound is documented under multiple nomenclature systems, reflecting its structural complexity. Alternate names include 1-(4-methylphenyl)-3-(4-((4-((4-methylphenyl)carbamoylamino)phenyl)methyl)phenyl)urea and N,N''-(methylenedi-4,1-phenylene)bis[N'-(4-methylphenyl)urea]. Registry identifiers such as Wikidata Q82441468 and PubChem-related entries (e.g., CID 4338335 for analogous structures) further facilitate cross-referencing in chemical databases .

Synthesis and Manufacturing

Table 2: Comparative Synthesis of Urea Derivatives

Purification and Characterization

Post-synthesis purification likely employs recrystallization from dimethylformamide (DMF) or column chromatography. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for the methyl (–CH3) protons at δ 2.3 ppm and urea NH protons at δ 8.1–8.5 ppm. Mass spectrometry (MS) data would show a molecular ion peak at m/z 464.6, consistent with the molecular weight.

Physicochemical Properties

Thermal Stability

Urea derivatives generally exhibit moderate thermal stability due to hydrogen bonding. Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 180–220°C, with decomposition above 250°C . The methylenedi-phenylene backbone likely enhances rigidity, increasing the melting point relative to simpler ureas.

Solubility and Partitioning

The compound’s solubility profile is dominated by its aromatic and urea groups:

-

Polar Solvents: Partially soluble in DMF and dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Nonpolar Solvents: Limited solubility in toluene or hexane due to hydrogen bonding.

-

LogP Estimate: Calculated logP values (e.g., 4.2 via PubChem) suggest high hydrophobicity, aligning with its 4-methylphenyl substituents .

Applications and Research Findings

Materials Science

The compound’s rigid, symmetric structure makes it a candidate for:

-

Polymer Crosslinking: Urea groups can form hydrogen-bonded networks, enhancing mechanical properties in polyurethanes.

-

Supramolecular Assemblies: Potential use in crystal engineering for porous materials, though experimental data remain scarce.

Pharmaceutical Research

While direct biomedical studies are lacking, structurally related ureas exhibit:

-

Enzyme Inhibition: Urea derivatives often target proteases or kinases due to hydrogen-bonding with active sites .

-

Anticancer Activity: Analogous compounds show moderate cytotoxicity in vitro, warranting further investigation .

| Hazard Parameter | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Sensitization | Category 1 | Use nitrile gloves; avoid contact |

| Aquatic Hazard | Chronic Category 4 | Dispose via certified waste systems |

Comparative Analysis with Analogous Ureas

Structural Analogues

Substituent variations on the urea group significantly alter properties:

Table 4: Comparison of Methylenedi-phenylene Ureas

Functional Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume